(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
This compound is a derivative of piperidine and pyrimidine . It is offered by Benchchem for CAS No. 2034400-84-3. Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent, particularly against lung cancer cell lines. In a study, derivatives of the compound showed more cytotoxic activity than the reference drug imatinib, with one derivative yielding ten-fold lower IC50 values against A549 lung cancer cell lines .
Antibacterial and Antifungal Activity
Derivatives of the compound have been tested for their effectiveness against specialized aquatic bacterial species, as well as Gram-positive and Gram-negative species. One derivative demonstrated high activity with MIC values ranging from 16–128 μg/mL, indicating its potential as an antibacterial and antifungal agent .
Antioxidant Properties
The antioxidant capacity of the compound’s derivatives has been compared to ascorbic acid using the DPPH method. The results indicated that the IC50 value of the derivatives was close to that of ascorbic acid, suggesting their use as antioxidants .
Anti-Tubercular Agents
Novel derivatives of the compound have been designed and synthesized to act as anti-tubercular agents. These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive compounds. Using magnesium oxide nanoparticles as a catalyst, researchers have synthesized heterocyclic compounds like imidazolidine- and tetrahydropyrimidine-2-thione derivatives, which have potential biological activities .
Hepatic Stellate Cells Inhibition
Derivatives of the compound have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a role in liver fibrosis. This suggests a potential application in the treatment of liver diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to target serine/threonine-protein kinase b-raf , which plays a crucial role in regulating cell growth .
Mode of Action
The exact mode of action of this compound is currently unknown. This interaction could potentially lead to the inhibition of the target, thereby affecting the cell’s normal functions .
Biochemical Pathways
Compounds that inhibit serine/threonine-protein kinase b-raf can affect multiple pathways, including the mapk/erk pathway, which is involved in cell division and differentiation .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
The inhibition of serine/threonine-protein kinase b-raf could potentially lead to the arrest of cell cycle and activation of dna repair in response to the presence of dna damage or unreplicated dna .
properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-18-8-6-15(19-12)22-14-5-3-9-20(11-14)16(21)13-4-2-7-17-10-13/h2,4,6-8,10,14H,3,5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQDEJYEQNSUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.